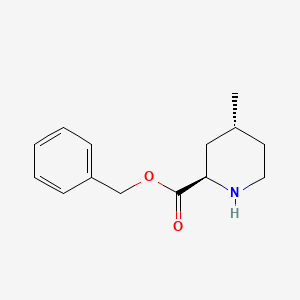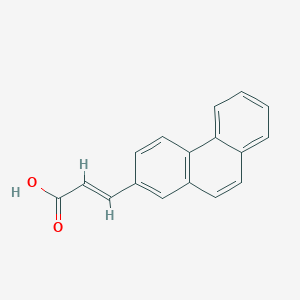![molecular formula C6H16NO3P B1623932 [(1R)-1-aminohexyl]phosphonic acid CAS No. 308103-42-6](/img/structure/B1623932.png)
[(1R)-1-aminohexyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-1-aminohexyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a hexyl chain with an amino group at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(1R)-1-aminohexyl]phosphonic acid typically involves the reaction of hexylamine with phosphorous acid or its derivatives. One common method is the Kabachnik-Fields reaction, which involves the condensation of hexylamine, formaldehyde, and phosphorous acid under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: [(1R)-1-aminohexyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Nitrohexylphosphonic acid, nitrosohexylphosphonic acid.
Reduction: Hexylphosphine derivatives.
Substitution: N-alkylhexylphosphonic acid, N-acylhexylphosphonic acid.
Aplicaciones Científicas De Investigación
[(1R)-1-aminohexyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying phosphonate metabolism in biological systems.
Medicine: Explored for its potential as an antiviral and antibacterial agent due to its ability to interfere with essential biological processes in pathogens.
Industry: Utilized in the development of corrosion inhibitors, flame retardants, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of [(1R)-1-aminohexyl]phosphonic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Metabolic Pathways: It can interfere with phosphonate metabolism, leading to the accumulation of toxic intermediates in pathogens.
Cellular Processes: The compound may disrupt cellular processes such as protein synthesis and membrane integrity, leading to cell death.
Comparación Con Compuestos Similares
- (1R)-(-)-(1-Aminopropyl)phosphonic acid
- (1R)-(-)-(1-Aminobutyl)phosphonic acid
- (1R)-(-)-(1-Aminopentyl)phosphonic acid
Comparison:
Structural Differences: The primary difference lies in the length of the alkyl chain attached to the phosphonic acid group.
Chemical Properties: Longer alkyl chains generally result in increased hydrophobicity and altered solubility.
Biological Activity: The biological activity may vary depending on the chain length, with some compounds exhibiting higher potency as enzyme inhibitors or antimicrobial agents
Propiedades
Número CAS |
308103-42-6 |
|---|---|
Fórmula molecular |
C6H16NO3P |
Peso molecular |
181.17 g/mol |
Nombre IUPAC |
[(1R)-1-aminohexyl]phosphonic acid |
InChI |
InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/t6-/m1/s1 |
Clave InChI |
ODMTWOKJHVPSLP-ZCFIWIBFSA-N |
SMILES |
CCCCCC(N)P(=O)(O)O |
SMILES isomérico |
CCCCC[C@H](N)P(=O)(O)O |
SMILES canónico |
CCCCCC(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















